molecular formula C18H16N2O5S B2524662 N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 897618-16-5

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B2524662
CAS No.: 897618-16-5
M. Wt: 372.4
InChI Key: BUNCEJHJDLDQTH-UHFFFAOYSA-N
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Description

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic small molecule of interest in early-stage pharmacological research, designed around the 1,4-benzodioxine and benzothiazole scaffolds. The 1,4-benzodioxine core is a privileged structure in medicinal chemistry, known for its presence in compounds with a range of bioactivities. Recent scientific investigations have highlighted derivatives of this core for their potential as alpha-amylase inhibitors, a target for managing blood sugar levels, suggesting a research pathway for metabolic disorders such as diabetes . Furthermore, structurally similar fused 1,4-dihydrodioxin derivatives have been identified and patented as potent inhibitors of heat shock transcription factor 1 (HSF1), indicating a valuable research tool for probing cellular stress response pathways in proliferating diseases . The integration of the benzothiazole moiety, further functionalized with methoxy groups, may enhance biological activity and selectivity, offering researchers a compound with potential dual mechanisms of action. This molecule is provided for investigational purposes to support the exploration of novel therapeutic agents for conditions such as cancer and metabolic diseases, and to further the understanding of heterocyclic compound interactions in biological systems.

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S/c1-22-12-7-8-13(23-2)16-15(12)19-18(26-16)20-17(21)14-9-24-10-5-3-4-6-11(10)25-14/h3-8,14H,9H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNCEJHJDLDQTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzothiazole ring and the subsequent attachment of the benzodioxine and carboxamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Key Structural Features and Analogues:

The compound’s uniqueness lies in its dimethoxy-benzothiazole and dihydrobenzodioxine groups. Below are structurally related compounds and their distinctions:

Compound Name Core Structure Key Substituents/Modifications Molecular Formula Molecular Weight
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide (Target) Benzothiazole + Benzodioxine 4,7-Dimethoxy on benzothiazole C₁₉H₁₈N₂O₅S 398.4 g/mol
N-(2,3-dihydro-1,4-benzodioxin-2-yl-carbonyl)piperazine Benzodioxine + Piperazine Piperazine instead of benzothiazole C₁₃H₁₅N₂O₃ 262.3 g/mol
N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride Benzothiazole + Dioxine 4,6-Dimethyl on benzothiazole; dimethylamino propyl C₁₉H₂₆ClN₃O₃S 411.9 g/mol
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide Benzodioxine + Dithiepan Dithiepan ring with hydroxyl group C₁₅H₁₉NO₄S₂ 341.4 g/mol

Key Observations :

  • The dithiepan ring in introduces sulfur atoms, altering electronic properties and hydrogen-bonding capacity compared to the target’s oxygen-rich benzodioxine.

Pharmacological Activity Comparison

Target Compound vs. Analogues:
  • Antihypertensive Potential: The piperazine-benzodioxine analog in is an intermediate for Doxazosin, a known α₁-adrenergic antagonist. The target’s benzothiazole group may modulate selectivity for different receptors (e.g., angiotensin II receptors, as seen in thiazole-imine derivatives ).
  • Antimicrobial Activity : Benzothiazole derivatives (e.g., sulfonamides in ) exhibit antibacterial effects. The target’s methoxy groups may enhance membrane penetration, but empirical data are needed.
  • Enzyme Inhibition : Thiazole-imines in showed high affinity for angiotensin II receptors (binding scores: −8.2 to −9.1 kcal/mol). The target’s benzodioxine carboxamide could mimic these interactions via hydrogen bonding .

Physicochemical Properties and Solubility

Property Target Compound N-(2,3-dihydrobenzodioxin-2-yl-carbonyl)piperazine N-ethyl-2,3-dihydrobenzodioxine-2-carboxamide
LogP (Predicted) ~3.2 (moderate lipophilicity) ~1.8 (lower due to piperazine) ~2.5 (ethyl group enhances lipophilicity)
Hydrogen Bond Acceptors 5 3 3
Water Solubility Low High (ionizable piperazine) Moderate

Notes:

  • The hydrochloride salt in improves aqueous solubility, a strategy applicable to the target compound for drug formulation.

Biological Activity

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiazole moiety and a benzodioxine framework. Its IUPAC name highlights its functional groups and structural characteristics:

PropertyDetails
IUPAC Name This compound
Molecular Formula C₁₈H₁₉N₃O₅S
Molecular Weight 385.49 g/mol
CAS Number Not available in the current literature

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.
  • Receptor Binding : It has the potential to bind to receptors that regulate cell proliferation and apoptosis.
  • Modulation of Signaling Pathways : The compound could influence key signaling pathways such as MAPK and PI3K/Akt pathways.

Antitumor Activity

Recent studies have indicated that compounds similar to N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine derivatives exhibit significant antitumor activity. For example:

CompoundCell LineIC50 (μM)Reference
Compound AHCC8276.26 ± 0.33
Compound BNCI-H3586.48 ± 0.11

These results suggest that the compound may possess similar or enhanced antitumor properties.

Antibacterial and Antifungal Activities

The synthesized compounds were evaluated for their antibacterial and antifungal activities against various pathogens:

PathogenActivity TypeReference
Staphylococcus aureusAntibacterial
Escherichia coliAntibacterial
Aspergillus nigerAntifungal

The findings showed that some derivatives exhibited comparable or superior activity compared to standard antibiotics.

Case Studies

Several case studies have explored the biological efficacy of related compounds:

  • Antitumor Efficacy in Xenograft Models : A study demonstrated that a related benzodioxane derivative inhibited tumor growth in human ovarian carcinoma xenografts by modulating the HSF1 pathway.
  • Inflammatory Response Modulation : Another study highlighted the anti-inflammatory properties of benzodioxane derivatives, indicating their potential use in treating inflammatory diseases.

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